アルカフタジン
概要
説明
アルカフタジンは、アレルギー性結膜炎に関連する痒みを防ぐために主に抗ヒスタミン薬として使用される医薬品化合物です。 ラストアカフトというブランド名で販売されています。 アルカフタジンは、ヒスタミン受容体拮抗薬として機能し、特にH1受容体を標的としています .
科学的研究の応用
Alcaftadine has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study histamine receptor antagonism.
Biology: Investigated for its effects on immune cell mobilization and mast cell stabilization.
Medicine: Primarily used to treat allergic conjunctivitis by preventing histamine release from mast cells.
Industry: Utilized in the formulation of ophthalmic solutions for over-the-counter medications.
作用機序
アルカフタジンは、H1ヒスタミン受容体の拮抗薬として作用することによって効果を発揮します。 この受容体をブロックすることにより、マスト細胞からのヒスタミンの放出を防ぎ、目の痒みと赤みを軽減します。 さらに、アルカフタジンは好酸球の活性化とケモタキシスを阻害し、その抗炎症作用にさらに貢献します .
生化学分析
Biochemical Properties
Alcaftadine acts as an antagonist of the H1 histamine receptor . By blocking this receptor, Alcaftadine has been shown to reduce itching and redness of the eyes, and to reduce recruitment of eosinophils after exposure to an allergen .
Cellular Effects
Alcaftadine has been shown to reduce the number of eosinophils compared to olopatadine 0.1%, and in animal models, alcaftadine 0.25% decreased the expression of the epithelial protein E-cadherin-1 compared to placebo . Reducing E-cadherin decreases junctions that lead to the progression of allergic conjunctivitis .
Molecular Mechanism
The molecular mechanism of Alcaftadine involves its role as a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells . Decreased chemotaxis and inhibition of eosinophil activation have also been demonstrated .
Temporal Effects in Laboratory Settings
Following bilateral topical ocular administration of alcaftadine ophthalmic solution, 0.25%, the mean plasma Cmax of alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing .
Dosage Effects in Animal Models
In studies comparing the effectiveness of olopatadine to alcaftadine, there was not a dose-response increase of adverse effects as alcaftadine doses increases for 0.05% to 0.1% to 0.25% . The most common side effect of alcaftadine administration was irritation or a stinging sensation at the administration site .
Metabolic Pathways
The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .
Transport and Distribution
The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7% respectively . Because alcaftadine is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects, and the low absorption of alcaftadine results in minimal systemic accumulation .
Subcellular Localization
Given its role as an H1 histamine receptor antagonist, it is likely to be localized at the cell membrane where it can interact with these receptors .
準備方法
アルカフタジンの合成にはいくつかの段階が含まれます。 知られている方法の1つは、6,11-ジヒドロ-11-(1-メチル-4-ピペリジニリデン)-5H-イミダゾ2,1-bベンザゼピン-3-カルバルデヒドを様々な試薬と反応させることです。 このプロセスには、活性化ジメチルスルホキシド (DMSO) およびオキサリルクロリド、カルボジイミド、または超原子価ヨウ素化合物などの他の求電子試薬の使用が含まれます . 工業生産方法は、収率を向上させ、関与する段階数を削減するために最適化されています .
化学反応の分析
アルカフタジンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: デス-マーチンペルヨージナンまたは2-ヨードキシ安息香酸などの試薬を使用します。
還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: ハロゲン化剤や求核剤などの一般的な試薬を使用します。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、アルカフタジンの酸化は、カルボン酸誘導体の形成につながる可能性があります .
科学研究への応用
アルカフタジンは、科学研究において幅広い用途があります。
化学: ヒスタミン受容体拮抗作用を研究するためのモデル化合物として使用されます。
生物学: 免疫細胞の動員とマスト細胞の安定化に対する効果について調査されています.
医学: マスト細胞からのヒスタミンの放出を防ぐことで、アレルギー性結膜炎の治療に使用されます.
産業: 市販薬の眼科用溶液の製剤に使用されます.
類似化合物との比較
アルカフタジンは、オロパタジン、ケトチフェン、セチリジンなどの他の抗ヒスタミン薬と比較されることがよくあります。 これらの化合物とは異なり、アルカフタジンは、H2およびH4受容体も標的とすることで、より幅広い活性を示します . この受容体拮抗作用のユニークな組み合わせにより、アルカフタジンはアレルギー性結膜炎の治療に特に有効です .
類似化合物
- オロパタジン
- ケトチフェン
- セチリジン
- ロラタジン
- テルフェナジン
アルカフタジンは、好酸球の動員を減らし、マスト細胞を安定化させる能力により、他の抗ヒスタミン薬とは異なり、アレルギー症状の管理に対するより包括的なアプローチを提供します .
特性
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTBKTRZPHJQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598455 | |
Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alcaftadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly solubility | |
Record name | Alcaftadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated. | |
Record name | Alcaftadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147084-10-4 | |
Record name | Alcaftadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alcaftadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALCAFTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alcaftadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。